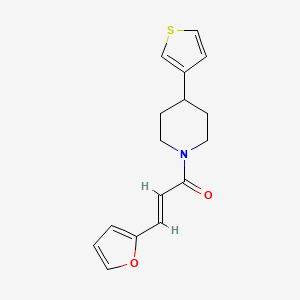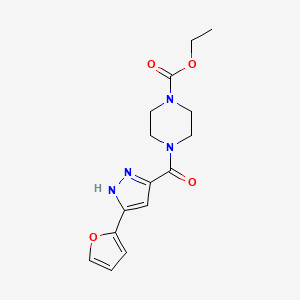![molecular formula C17H15N3O B2944645 3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 867135-50-0](/img/structure/B2944645.png)
3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one” is a pyrimidinyl Schiff base . Pyrimidine-based compounds are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules . They have a wide spectrum of pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of 2-amino-4,6-dimethylpyrimidine dissolved in ethanol . The synthesized metal complexes were found to be non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Physical And Chemical Properties Analysis
The synthesized metal complexes were non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .Wissenschaftliche Forschungsanwendungen
Exposure and Biomonitoring of Polycyclic Aromatic Hydrocarbons (PAHs)
Research into polycyclic aromatic hydrocarbons (PAHs), including naphthalene, phenanthrene, and pyrene, highlights their presence in various environments and potential health impacts. These compounds are part of a larger group of chemicals that are of significant concern due to their carcinogenic, mutagenic, and teratogenic effects. Studies on occupational exposure, such as those involving coke oven workers and petrol filling workers, underline the importance of monitoring and managing PAH exposure to mitigate health risks.
Occupational Exposure to PAHs : Workers in industries like coke oven operations are exposed to PAHs, with urinary biomarkers like naphthalene and phenanthrene serving as indicators of exposure. This research underscores the need for biomonitoring in occupational settings to assess and manage health risks associated with PAH exposure (Sobus et al., 2008).
Environmental and Dietary Exposure : The general population is exposed to PAHs through environmental and dietary sources, with urinary metabolites of PAHs, such as naphthalene and pyrene, serving as biomarkers of this exposure. Understanding these exposure pathways is crucial for developing strategies to reduce health risks associated with PAHs (Martorell et al., 2010).
Health Risk Assessment : Assessing the health risks associated with PAH exposure involves analyzing urinary metabolites and considering factors like occupational exposure duration and lifestyle habits. This research provides valuable insights into the potential health impacts of PAHs and the importance of preventive measures to protect vulnerable populations, such as workers in specific industries and the general population (Rashid et al., 2017).
Wirkmechanismus
Target of Action
The primary target of the compound 3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby inhibiting the enzyme’s activity . This results in the disruption of cell cycle progression, particularly affecting the transition from G1 to S phase and the progression through the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when combined with cyclin A2, forms a complex that is essential for the transition from G1 to S phase and the progression through the S phase . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have reasonable bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to cell cycle arrest . This can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target
Zukünftige Richtungen
The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . Their use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives . Therefore, future research could focus on exploring more derivatives and their potential applications.
Eigenschaften
IUPAC Name |
3-methyl-4-naphthalen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-16-14(9-15(21)18-17(16)20-19-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOEWOPXGJRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2944563.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2944564.png)

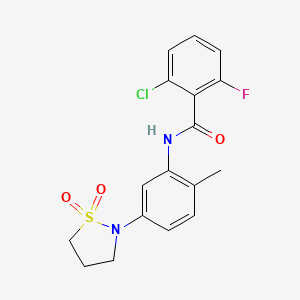
![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)

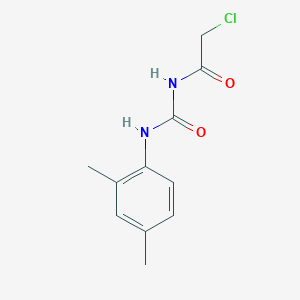
![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)
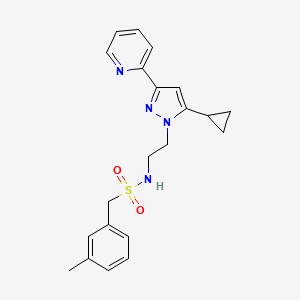
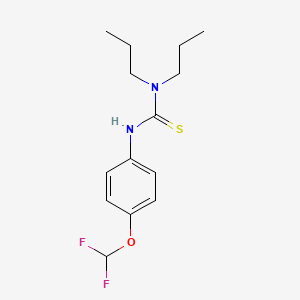
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)

